molecular formula C5H3BrN2S B3194475 5-bromo-1H-thieno[3,2-c]pyrazole CAS No. 848357-83-5

5-bromo-1H-thieno[3,2-c]pyrazole

Cat. No.: B3194475
CAS No.: 848357-83-5
M. Wt: 203.06 g/mol
InChI Key: LBUXNAQNSVZRMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-1H-thieno[3,2-c]pyrazole is a heteroaromatic compound that belongs to the class of thienopyrazoles. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrazole ring, with a bromine atom attached to the thiophene ring.

Biochemical Analysis

Cellular Effects

The cellular effects of 5-Bromo-1H-thieno[3,2-c]pyrazole are not well-documented. Related compounds have been shown to inhibit Glycogen synthase kinase 3β (GSK-3β), an enzyme that catalyzes the hyperphosphorylation of tau protein in Alzheimer’s disease pathology .

Molecular Mechanism

The exact molecular mechanism of this compound is not known. Related compounds have been shown to inhibit GSK-3β, suggesting that this compound may have similar inhibitory effects .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Related compounds have been shown to have stable effects over time .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models are not well-documented. Related compounds have been shown to have dose-dependent effects .

Metabolic Pathways

The metabolic pathways of this compound are not well-documented. Related compounds have been shown to interact with various enzymes and cofactors .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. Related compounds have been shown to interact with various transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is not well-documented. Related compounds have been shown to localize to specific compartments or organelles .

Preparation Methods

The synthesis of 5-bromo-1H-thieno[3,2-c]pyrazole typically involves the formation of the thienopyrazole core followed by bromination. One common method involves the reaction of a thiophene derivative with hydrazine to form the pyrazole ring. The resulting thienopyrazole is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

5-bromo-1H-thieno[3,2-c]pyrazole undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-thienopyrazole derivative .

Comparison with Similar Compounds

5-bromo-1H-thieno[3,2-c]pyrazole can be compared with other thienopyrazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .

Properties

IUPAC Name

5-bromo-1H-thieno[3,2-c]pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2S/c6-5-1-3-4(9-5)2-7-8-3/h1-2H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUXNAQNSVZRMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1NN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501302379
Record name 5-Bromo-1H-thieno[3,2-c]pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501302379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848357-83-5
Record name 5-Bromo-1H-thieno[3,2-c]pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=848357-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1H-thieno[3,2-c]pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501302379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 1-(5-bromo-thieno[3,2-c]pyrazol-1-yl)-ethanone [12.0 g, 49.0 mmol Intermediate (51)], 1,4-dioxane (120 mL), and 2 M aqueous potassium carbonate (80.0 mL) was stirred at 95° C. under nitrogen. After 20 hours, the reaction mixture was cooled to room temperature and then diluted with ethyl acetate (200 mL). The mixture was washed twice with water (100 mL) and brine (100 mL) successively, dried over magnesium sulfate, and concentrated in vacuo. The product was dried under vacuum to give 5-bromo-1H-thieno[3,2-c]pyrazole [9.48 g, 95%, Intermediate (52)] as an off-white solid. TLC Rf 0.26 (silica, 1:1 ethyl acetate/heptane); LC/MS: 202.93 (M+H), RT=2.79 minutes; 1H NMR (300 Mhz, CDCl3) δ 10.8 (br s, 1H), 7.70 (s, 1H), 7.12 (s, 1H).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 1-(thieno[3,2-c]pyrazol-1-yl)-ethanone (5.00 g, 30.1 mmol), N-bromosuccinimide (16.1 g, 90.4 mmol), and chloroform (100 mL) was heated at 50° C. under nitrogen for 5 hours. The orange mixture was stirred at room temperature for an additional 17 hours. The red-orange mixture was filtered, the insolubles washed twice with dichloromethane (60 mL). The filtrate was washed with 10% aqueous NaHSO3 (60 mL) and then twice with water (60 mL), then dried over magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography, eluting with 30% ethyl acetate/heptane to 50% ethyl acetate/heptane to give 1-(5-bromo-thieno[3,2-c]pyrazol-1-yl)-ethanone [6.21 g, 84%, Intermediate (51)] as an off-white solid. TLC Rƒ0.50 (silica, 40% ethyl acetate/heptane). LC/MS: 244.93 (M+H), RT=3.10 minutes; 1H NMR [300 Mhz, (CD3)2SO]: δ 8.12 (s, 1H), 7.67 (s, 1H), 2.67 (s, 3H). Step 2. A mixture of 1-(5-bromo-thieno[3,2-c]pyrazol-1-yl)-ethanone [12.0 g, 49.0 mmol Intermediate (51)], 1,4-dioxane (120 mL), and 2 M aqueous potassium carbonate (80.0 mL) was stirred at 95° C. under nitrogen. After 20 hours, the reaction mixture was cooled to room temperature and then diluted with ethyl acetate (200 mL). The mixture was washed twice with water (100 mL) and brine (100 mL) successively, dried over magnesium sulfate, and concentrated in vacuo. The product was dried under vacuum to give 5-bromo-1H-thieno[3,2-c]pyrazole [9.48 g, 95%, Intermediate (52)] as an off-white solid. TLC Rƒ0.26 (silica, 1:1 ethyl acetate/heptane); LC/MS: 202.93 (M+H), RT=2.79 minutes; 1H NMR (300 Mhz, CDCl3) δ 10.8 (br s, 1H), 7.70 (s, 1 H), 7.12 (s, 1H). Step 3. A solution of 5-bromo-1H-thieno[3,2-c]pyrazole [8.00 g, 39.4 mmol Intermediate (52)] in dimethylformamide (50 mL) was added dropwise to a room temperature mixture of sodium hydride (1.74 g, 60% oil dispersion, 43.5 mmol) and dimethylformamide (10 mL) over 5 minutes and the resulting mixture stirred at room temperature for 30 minutes. 2-(Trimethylsilyl)ethoxymethyl chloride (9.85 g, 5.91 mmol) was added dropwise and the resulting white slurry was stirred at room temperature for 21 hours. The reaction mixture was diluted with water (300 mL) and extracted twice with ethyl acetate (125 mL). The combined extracts were washed with water (100 mL) and brine (100 mL) successively, dried over magnesium sulfate, and concentrated. The crude product was chromatographed on silica, eluting first with 30% ethyl acetate/heptane and then 40% ethyl acetate/heptane to afford a mixture of 5-bromo-1-(2-trimethylsilanyl-ethoxymethyl)-1H-thieno[3,2-c]pyrazole and 5-bromo-2-(2-trimethylsilanyl-ethoxymethyl)-2H-thieno[3,2-c]pyrazole [12.1 g, (92%)]. LC/MS: 333.0 (M+H), RT=3.97 minutes and 333.0 (M+H), RT=3.87 minutes. A portion of this mixture of 5-bromo-1-(2-trimethylsilanyl-ethoxymethyl)-1H-thieno[3,2-c]pyrazole and 5-bromo-2-(2-trimethylsilanyl-ethoxymethyl)-2H-thieno[3,2-c]pyrazole (5.51 g, 16.5 mmol), 3-methoxyphenylboronic acid (3.77 g, 24.8 mmol), [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (1.35 g, 1.65 mmol), 4 M aqueous potassium carbonate (16.5 mL, 66.0 mmol), and 1,4-dioxane (66.0 mL) was purged with nitrogen for 5 minutes then heated at 75° C. for 2.5 hours. The dark mixture was cooled to room temperature, diluted with ethyl acetate (250 mL), and washed twice with water (100 mL) and brine (100 mL) successively. The organics were dried over magnesium sulfate and concentrated to give an amber oil. The oil was chromatographed on silica, eluting first with 5% ethyl acetate/dichloromethane and then 10% ethyl acetate/ dichloromethane to afford a mixture of 5-(3-methoxy-phenyl)-1-(2-trimethylsilanyl-ethoxymethyl)-1H-thieno[3,2-c]pyrazole and 5-(3-methoxy-phenyl)-2-(2-trimethylsilanyl-ethoxymethyl)-2H-thieno[3,2-c]pyrazole [4.58 g, 77%] as a cloudy amber oil. TLC Rƒ0.41 major and 0.35 minor (silica, 5% ethyl acetate/dichloromethane); LC/MS: 361.2 (M+H), RT=4.14 minutes and 361.2 M+H), RT=4.05 minutes. A portion of this mixture of 5-(3-methoxy-phenyl)-1-(2-trimethylsilanyl-ethoxymethyl)-1H-thieno[3,2-c]pyrazole and 5-(3-methoxy-phenyl)-2-(2-trimethylsilanyl-ethoxymethyl)-2H-thieno[3,2-c]pyrazole (4.41 g, 12.2 mmol) and ethylenediamine (2.50 mL, 37.0 mmol) at room temperature under nitrogen was added tetrabutylammonium fluoride (61.0 mL of a 1 M tetrahydrofuran solution, 61.0 mmol) and the resulting solution heated at 70° C. After 21.5 hours, the reaction was cooled to room temperature and the solvent removed in vacuo. Water (150 mL) was added to the residue and the aqueous mixture extracted twice with ethyl acetate (100 mL). The combined extracts were washed with water (75 mL) and brine (75 mL) successively, dried over magnesium sulfate, and concentrated to give 5-(3-methoxy-phenyl)-1H-thieno[3,2-c]pyrazole [2.47 g, 87%, Intermediate (53)] as an off-white solid: TLC Rƒ0.45 (silica, ethyl acetate); LC/MS: 231.0 (M+H), RT=3.20 minutes; 1H NMR (300 Mhz, CDCl3) δ 10.65 (br s, 1H), 7.78 (s, 1H), 7.32 (m, 1H), 7.25-7.21 (m, 2H), 7.16 (m, 1H), 6.89 (m, 1H), 3.86 (s, 3H). Step 4. Crushed potassium hydroxide (1.35 g, 24.1 mmol) was added in one portion to a solution of 5-(3-methoxyphenyl)-1H-thieno[3,2-c]pyrazole [1.85 g, 8.03 mmol, Intermediate (53)] and dimethylformamide at 0° C. with stirring. After 10 minutes, iodine (3.05 g, 12.0 mmol) was added in one portion and the dark reaction was stirred at 0° C. for 30 minutes and then at room temperature for 5 hours. The reaction was quenched with 10% aqueous NaHSO3 (100 mL), the resulting white mixture diluted with water (100 ml) and the mixture aged at 5° C. overnight. The solid was colleted by filtration, washed with water (3×30 mL) and dried under vacuum at 40° C. to give 3-iodo-5-(3-methoxyphenyl)-1H-thieno[3,2-c]pyrazole [2.61 g, 91%, Intermediate (54)] as a tan powder.mp 159-163° C.; TLC Rƒ0.54 (silica, 80% ethyl acetate/heptane); LC/MS: 357.0 (M+H), RT=3.60 minutes; 1H NMR (300 Mhz, CDCl3) δ 11.3 (br s, 1H), 7.33 (m, 1H), 7.28-7.20 (m, 2H), 7.14 (m, 1H), 6.91 (m, 1H), 3.87 (s, 3H). Step 5. Added 4-dimethylaminopyridine (102 mg, 0.835 mmol) to a room temperature mixture of 3-iodo-5-(3-methoxyphenyl)-1H-thieno[3,2-c]pyrazole [1.50 g, 4.21 mmol, Intermediate (54)], di-tert-butyl dicarbonate (1.38 g, 6.32 mmol), and anhydrous dichloromethane (40 mL) with stirring. The resulting solution was stirred at room temperature. After 20 h, the reaction was washed with water (2×30 mL), dried over magnesium sulfate, and concentrated under reduced pressure to a tan solid. The crude product was chromatographed on silica, eluting with dichloromethane to give 3-iodo-5-(3-methoxyphenyl)-thieno[3,2-c]pyrazole-1-carboxylic acid tert-butyl ester [1.68 g, 87%, Intermediate (55)] as an off-white solid: TLC Rƒ0.27 (silica, dichloromethane); LC/MS (M+H 457.0, RT 4.08 min); 1H NMR (300 Mhz, DMSO-d6) δ 7.75 (s, 1H), 7.40 (dd, J=7.5, 8.5 Hz, 1H), 7.32 (ddd, J=1, 1.5, 7.5 Hz, 1H), 7.28 (dd, J=1.5, 2.5 Hz, 1H), 7.01 (ddd, J=1, 2.5, 8.5 Hz), 3.84 (s, 3H), 1.65 (s, 9H). Step 6. A mixture of 5-(tert-butyl-dimethyl-silanyloxymethyl)-1H-indole-2-boronic acid 1-carboxylic acid tert-butyl ester [1.67 g, 4.27 mmol, Intermediate (8), prepared as described in Example 1-4 of International Patent Application Publication No. WO 02/32861], 3-iodo-5-(3-methoxy-phenyl)-thieno[3,2-c]pyrazole-1-carboxylic acid tert-butyl ester (1.50 g, 3.29 mmol, Intermediate (55)], cesium carbonate (4.29 g, 13.2 mmol), [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (1:1) (268 mg, 0.328 mmol), 1,4-dioxane (35 mL), and water (7.0 mL) was purged with nitrogen and then heated at 75° C. with stirring under nitrogen. After 70 minutes, the reaction was cooled to room temperature, diluted with ethyl acetate (100 mL), and washed twice with water (50 mL) and brine (50 mL) successively. The organic layer was dried over magnesium sulfate and the solvent was removed under reduced pressure to give a black oil. The oil was chromatographed on silica, eluting with dichloromethane to give 2-[1-tert-butoxycarbonyl-5-(3-methoxy-phenyl)-1H-thieno[3,2-c]pyrazol-3-yl]-6-(tert-butyl-dimethyl-silanyloxy)-indole-1-carboxylic acid tert-butyl ester [1.80 g, 81%, Intermediate (56)] as a beige foam. TLC Rƒ0.25 (silica, dichloromethane); LC/MS: 676.3 (M+H), RT=3.82 minutes. Step 7. To a solution of 2-[1-tert-butoxycarbonyl-5-(3-methoxy-phenyl)-1H-thieno[3,2-c]pyrazol-3-yl]-6-(tert-butyl-dimethyl-silanyloxy)-indole-1-carboxylic acid tert-butyl ester [1.70 g, 2.52 mmol, Intermediate (56)] in tetrahydrofuran (20 mL) at 0° C. was added tetrabutylammonium fluoride (2.80 mL of a 1M tetrahydrofuran solution, 2.80 mmol) in one portion with stirring. After 40 minutes, the orange reaction was partitioned between ethyl acetate (80 mL) and 10% aqueous ammonium chloride (40 mL) and the layers separated. The organics were washed with water (40 mL) and brine (40 mL) successively, dried over magnesium sulfate, and the solvent removed under reduced pressure. The crude product was chromatographed on silica, eluting with first 10% ethyl acetate/dichloromethane and then 20% ethyl acetate/dichloromethane, to give 1.54 g of a tan foam. Trituration with ether/heptane gave 2-[1-tert-butoxycarbonyl-5-(3-methoxy-phenyl)-1H-thieno[3,2-c]pyrazol-3-yl]-6-hydroxy-indole-1-carboxylic acid tert-butyl ester [1.25 g, 88%, Intermediate (57)] as a white powder; TLC Rƒ0.23 (silica, 10% ethyl acetate/dichloromethane); LC/MS: 562.2 (M+H ), RT=2.80 minutes. Step 8. A mixture of 2-[1-tert-butoxycarbonyl-5-(3-methoxy-phenyl)-1H-thieno[3,2-c]pyrazol-3-yl]-6-hydroxy-indole-1-carboxylic acid tert-butyl ester [1.19 g, 2.12 mmol, Intermediate (57)], cesium carbonate (2.07 g, 6.35 mmol), and 1,3-dibromopropane (8.0 mL) was heated at 75° C. under nitrogen. After 6 hours, the mixture was cooled to ambient temperature and let stand overnight. The mixture was filtered, and the insolubles washed twice with dichloromethane (10 mL). The filtrate was concentrated in vacuo to yield a golden oil. The crude product was chromatographed on silica, eluting with a gradient of 30% ethyl acetate/heptane to 50% ethyl acetate/heptane to give 6-(3-bromo-propoxy)-2-[1-tert-butoxycarbonyl-5-(3-methoxy-phenyl)-1H-thieno[3,2-c]pyrazol-3-yl]-indole-1-carboxylic acid tert-butyl ester [1.11 g, 76%, Intermediate (58)] as a white foam. TLC Rƒ0.46 (silica, 40% ethyl acetate/heptane); LC/MS: 682.2 (M+H), RT=3.23 minutes. Step 9. A mixture of 6-(3-bromo-propoxy)-2-[1-tert-butoxycarbonyl-5-(3-methoxy-phenyl)-1H-thieno[3,2-c]pyrazol-3-yl]-indole-1-carboxylic acid tert-butyl ester [250 mg, 0.366 mmol, Intermediate (58)], 4-hydroxypiperidine (90.0 mg, 0.889 mmol), potassium carbonate (245 mg, 1.77 mmol), potassium iodide (45.0 mg, 0.271 mmol), and anhydrous acetonitrile (4 mL) was heated at 70° C. with shaking at 200 rpm. After 18 hours, the reaction was cooled to ambient temperature for 30 minutes. To the reaction was added 4 M aqueous potassium carbonate (4.0 mL) and the mixture heated at 70° C. with shaking at 200 rpm for 30 minutes. After cooling to room temperature, the solvent was removed in vacuo and the mixture was diluted with ethyl acetate (40 mL). The organics were washed with water (20 mL) and brine (20 ml) successively, dried over Magnesium sulfate, and concentrated to a dark residue. The residue was chromatographed on silica, eluting first with 10%—1 M ammonia in methanol/90% dichloromethane then with 20%—1 M ammonia in methanol/80% dichloromethane to give 125 mg of a purple solid. Trituration of the solid with 20% methanol/ether provided of 1-(3-{2-[5-(3-methoxy-phenyl)-1H-thieno[3,2-c]pyaazol-3-yl]-1H-indol-6-yloxy}-propyl)-piperidin-4-ol [94.1 mg, 51%, Example 59] as a pale purple powder. TLC Rƒ0.40 (silica, 20% 1 M ammonia in methanol/80% dichloromethane); mp: 205-207° C.; LC/MS: 503.3 (M+H), RT=2.22 minutes; 1H NMR [300 Mhz, (CD3)2SO]: δ 13.30 (br s 1H), 11.37(br s, 1H), 7.67 (2, 1H), 7.43 (d, J=8.5 Hz, 1H), 7.38-7.32 (m, 3H), 6.97-6.91 (m, 2H), 6.65 (dd, J=2, 8.5 Hz, 1H), 6.59 (s, 1H), 4.51 (d, 4 Hz, 1H), 3.98 (t, J=6 Hz, 2H), 3.85 (s, 3H), 3.41 (m, 1H), 2.72 (m, 2H), 2.42 (m, 2H), 2.01 (m, 2H) 1.92-1.83 (m, 2H), 1.71 (m, 2H), 1.44-1.32 (m, 2H).
Name
ethyl acetate heptane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-bromo-1H-thieno[3,2-c]pyrazole
Reactant of Route 2
5-bromo-1H-thieno[3,2-c]pyrazole
Reactant of Route 3
5-bromo-1H-thieno[3,2-c]pyrazole
Reactant of Route 4
5-bromo-1H-thieno[3,2-c]pyrazole
Reactant of Route 5
5-bromo-1H-thieno[3,2-c]pyrazole
Reactant of Route 6
5-bromo-1H-thieno[3,2-c]pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.